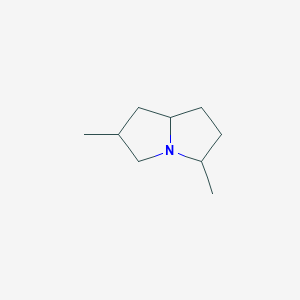
2,5-Dimethylhexahydro-1H-pyrrolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethylhexahydro-1H-pyrrolizine is a bicyclic nitrogen-containing heterocyclic compound. It is part of the pyrrolizine family, which is known for its diverse biological activities and presence in various natural and synthetic products. The structure consists of a fused five-membered ring system with a nitrogen atom at the ring junction, making it a significant scaffold in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylhexahydro-1H-pyrrolizine can be achieved through several methods. One common approach involves the cycloaddition reaction of azomethine ylides, which are prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . Another method includes the use of piperidinium acetate as an organocatalyst for the one-pot synthesis of substituted pyrrolizines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,5-Dimethylhexahydro-1H-pyrrolizine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include dialkyl acetylenedicarboxylates for cycloaddition, proline and ninhydrin for azomethine ylide formation, and various oxidizing and reducing agents for subsequent transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolizine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
科学的研究の応用
2,5-Dimethylhexahydro-1H-pyrrolizine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Medicine: Pyrrolizine derivatives are investigated for their potential as anti-inflammatory, antitumor, and antimicrobial agents
Industry: It is utilized in the development of new materials and as a precursor for various chemical syntheses.
作用機序
The mechanism of action of 2,5-Dimethylhexahydro-1H-pyrrolizine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the pyrrolizine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the pyrrolizine scaffold .
類似化合物との比較
Similar Compounds
Pyrrolizidine: A parent compound with a similar bicyclic structure but without the methyl substitutions.
Spiropyrrolizines: Compounds with a spiro-fused ring system, exhibiting different biological activities.
Pyrrolopyrazines: Compounds containing both pyrrole and pyrazine rings, known for their antimicrobial and antitumor properties
Uniqueness
2,5-Dimethylhexahydro-1H-pyrrolizine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 2 and 5 can enhance its stability and modify its interaction with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C9H17N |
|---|---|
分子量 |
139.24 g/mol |
IUPAC名 |
2,5-dimethyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine |
InChI |
InChI=1S/C9H17N/c1-7-5-9-4-3-8(2)10(9)6-7/h7-9H,3-6H2,1-2H3 |
InChIキー |
ARBXIWKYEYENLS-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2N1CC(C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


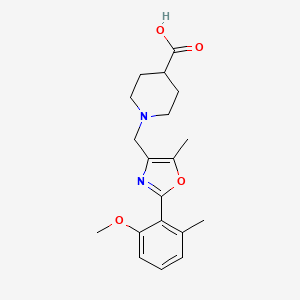

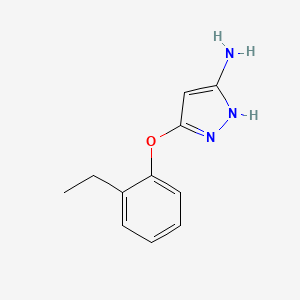
![3H-[1]Benzopyrano[4,3-c]isoxazole-3-carboxylic acid, 3a,4-dihydro-7,8-dimethoxy-, methyl ester, (3R,3aS)-rel-](/img/structure/B15206621.png)
![1-Ethenyl-4-[(trifluoromethyl)thio]benzene](/img/structure/B15206623.png)
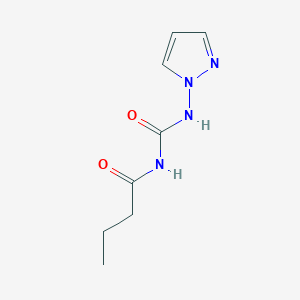
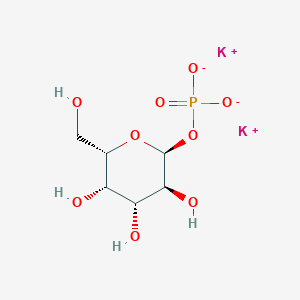
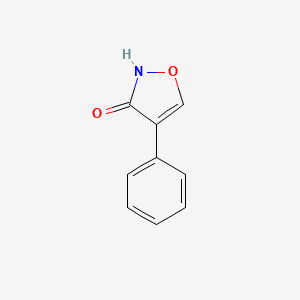
![Benzo[d]oxazole-2,7-dicarbaldehyde](/img/structure/B15206651.png)
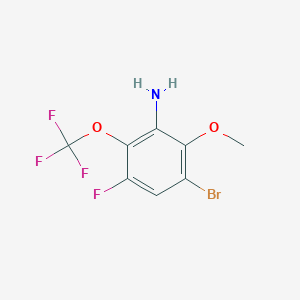
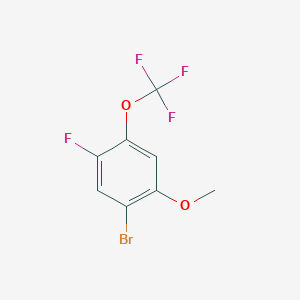
![1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15206659.png)


